Cas no 894041-11-3 (3-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-1-(6-methyl-1,3-benzothiazol-2-yl)urea)
3-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-1-(6-methyl-1,3-benzothiazol-2-yl)urea Chemical and Physical Properties
Names and Identifiers
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- 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(6-methyl-1,3-benzothiazol-2-yl)urea
- 3-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-1-(6-methyl-1,3-benzothiazol-2-yl)urea
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- Inchi: 1S/C21H20N4O4S/c1-12-2-4-15-18(8-12)30-21(23-15)24-20(27)22-13-9-19(26)25(11-13)14-3-5-16-17(10-14)29-7-6-28-16/h2-5,8,10,13H,6-7,9,11H2,1H3,(H2,22,23,24,27)
- InChI Key: OJABDYWXXIZQCR-UHFFFAOYSA-N
- SMILES: N(C1CC(=O)N(C2=CC=C3OCCOC3=C2)C1)C(NC1=NC2=CC=C(C)C=C2S1)=O
3-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-1-(6-methyl-1,3-benzothiazol-2-yl)urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2024-2430-2μmol |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-methyl-1,3-benzothiazol-2-yl)urea |
894041-11-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F2024-2430-5μmol |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-methyl-1,3-benzothiazol-2-yl)urea |
894041-11-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2024-2430-10μmol |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-methyl-1,3-benzothiazol-2-yl)urea |
894041-11-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2024-2430-20μmol |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-methyl-1,3-benzothiazol-2-yl)urea |
894041-11-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F2024-2430-1mg |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-methyl-1,3-benzothiazol-2-yl)urea |
894041-11-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F2024-2430-2mg |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-methyl-1,3-benzothiazol-2-yl)urea |
894041-11-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2024-2430-3mg |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-methyl-1,3-benzothiazol-2-yl)urea |
894041-11-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2024-2430-4mg |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-methyl-1,3-benzothiazol-2-yl)urea |
894041-11-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F2024-2430-5mg |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-methyl-1,3-benzothiazol-2-yl)urea |
894041-11-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2024-2430-10mg |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(6-methyl-1,3-benzothiazol-2-yl)urea |
894041-11-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-1-(6-methyl-1,3-benzothiazol-2-yl)urea Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 3-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-1-(6-methyl-1,3-benzothiazol-2-yl)urea
Comprehensive Analysis of 3-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-1-(6-methyl-1,3-benzothiazol-2-yl)urea (CAS No. 894041-11-3): Structure, Applications, and Research Insights
The compound 3-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-1-(6-methyl-1,3-benzothiazol-2-yl)urea (CAS 894041-11-3) represents a sophisticated urea derivative with a unique molecular architecture combining benzodioxin, pyrrolidinone, and benzothiazole moieties. Its structural complexity has attracted significant attention in pharmaceutical and materials science research, particularly for its potential as a small-molecule modulator in targeted therapies. The presence of both hydrogen bond donors and acceptors in its urea core enables selective interactions with biological targets, making it a compelling subject for drug discovery initiatives.
Recent studies highlight the growing interest in heterocyclic compounds like CAS 894041-11-3, especially as researchers explore novel kinase inhibitors and GPCR ligands. The 6-methyl-1,3-benzothiazole component is particularly noteworthy, as this scaffold appears in several FDA-approved drugs for neurological and metabolic disorders. Meanwhile, the 2,3-dihydro-1,4-benzodioxin fragment contributes to improved metabolic stability – a key consideration addressed in trending medicinal chemistry optimization strategies. These attributes align with current industry focus on orally bioavailable compounds with enhanced pharmacokinetic profiles.
From a synthetic chemistry perspective, the preparation of 3-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-1-(6-methyl-1,3-benzothiazol-2-yl)urea involves innovative multi-component reactions, with researchers recently developing more efficient catalytic methods to construct its intricate framework. Analytical characterization typically employs advanced techniques like LC-MS/MS and 2D NMR, reflecting the compound's relevance in modern analytical method development circles. These methodological advancements respond to frequent search queries regarding structure elucidation of complex heterocycles.
The compound's potential applications extend beyond traditional pharmaceuticals. Materials scientists are investigating its photophysical properties, given the benzothiazole unit's known fluorescence characteristics. This intersects with growing market interest in organic electronic materials for OLEDs and sensors. Furthermore, its hydrogen-bonding capacity makes it a candidate for supramolecular chemistry applications – a hot topic in nanotechnology forums and academic search trends.
Quality control considerations for CAS 894041-11-3 emphasize rigorous impurity profiling, particularly given the compound's multiple stereocenters. Recent publications discuss chiral separation methods to address this, responding to frequent industry queries about enantiomeric purity standards. Stability studies suggest optimal storage under controlled humidity conditions, as the urea linkage may be susceptible to hydrolysis in extreme environments – a practical consideration often searched by laboratory technicians.
Ongoing research explores structure-activity relationships (SAR) of this compound class, with particular attention to modifications at the pyrrolidin-5-one position. Computational chemists are actively modeling its molecular docking behavior, generating substantial discussion in cheminformatics communities. These investigations align with broader pharmaceutical industry trends toward fragment-based drug design and computational predictive modeling – topics consistently ranking high in scientific literature searches.
As regulatory landscapes evolve, compounds like 3-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-1-(6-methyl-1,3-benzothiazol-2-yl)urea benefit from thorough ADMET prediction studies early in development. This proactive approach addresses common developer concerns about lead compound optimization and toxicity screening methodologies. The scientific community continues to monitor its potential through high-throughput screening platforms, reflecting the compound's relevance in contemporary drug discovery pipelines.
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